molecular formula C10H11ClFN B12989584 (R)-2-(4-Chloro-2-fluorophenyl)pyrrolidine

(R)-2-(4-Chloro-2-fluorophenyl)pyrrolidine

Cat. No.: B12989584
M. Wt: 199.65 g/mol
InChI Key: WDQHMIUEXFTEDD-SNVBAGLBSA-N
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Description

®-2-(4-Chloro-2-fluorophenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a 4-chloro-2-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-Chloro-2-fluorophenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-fluoroaniline and pyrrolidine.

    Formation of Intermediate: The 4-chloro-2-fluoroaniline undergoes a nucleophilic substitution reaction with a suitable reagent to form an intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization under specific conditions to form the pyrrolidine ring.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer of the compound.

Industrial Production Methods

Industrial production methods for ®-2-(4-Chloro-2-fluorophenyl)pyrrolidine may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

®-2-(4-Chloro-2-fluorophenyl)pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

®-2-(4-Chloro-2-fluorophenyl)pyrrolidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a drug candidate.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-2-(4-Chloro-2-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(4-Chloro-2-fluorophenyl)pyrrolidine: The enantiomer of the compound with different stereochemistry.

    2-(4-Chloro-2-fluorophenyl)pyrrolidine: The racemic mixture of the compound.

    2-(4-Chlorophenyl)pyrrolidine: A similar compound lacking the fluorine substituent.

Uniqueness

®-2-(4-Chloro-2-fluorophenyl)pyrrolidine is unique due to its specific chiral configuration and the presence of both chlorine and fluorine substituents on the phenyl ring

Properties

Molecular Formula

C10H11ClFN

Molecular Weight

199.65 g/mol

IUPAC Name

(2R)-2-(4-chloro-2-fluorophenyl)pyrrolidine

InChI

InChI=1S/C10H11ClFN/c11-7-3-4-8(9(12)6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2/t10-/m1/s1

InChI Key

WDQHMIUEXFTEDD-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=C(C=C(C=C2)Cl)F

Canonical SMILES

C1CC(NC1)C2=C(C=C(C=C2)Cl)F

Origin of Product

United States

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